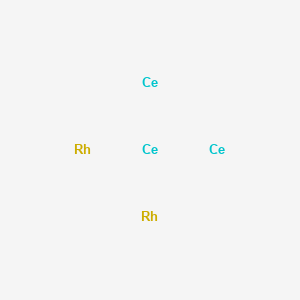
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol is an organic compound with the molecular formula C8H16O4 It is a derivative of 1,3-dioxane, characterized by the presence of two hydroxymethyl groups at the 5,5-positions and two methyl groups at the 2,2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and carboxylates are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to act as a versatile intermediate in various chemical and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
5,5-Dimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group, which alters its chemical properties and applications.
2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but different substitution pattern.
Uniqueness
(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility as an intermediate make it valuable in research and industrial applications.
Propiedades
Número CAS |
64821-60-9 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-5,5-dimethyl-1,3-dioxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-7(2)5-11-8(3-9,4-10)12-6-7/h9-10H,3-6H2,1-2H3 |
Clave InChI |
TZVVZFJNGQILDT-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)(CO)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
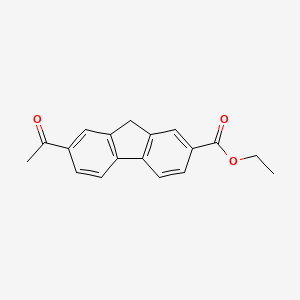
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
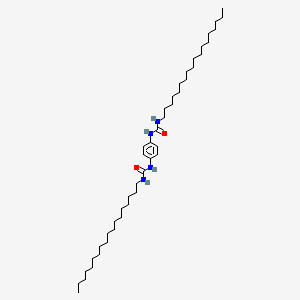
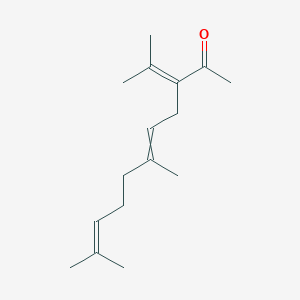
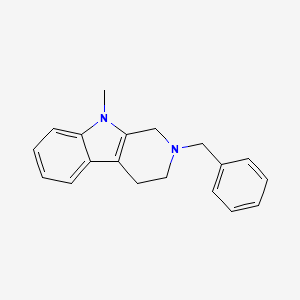
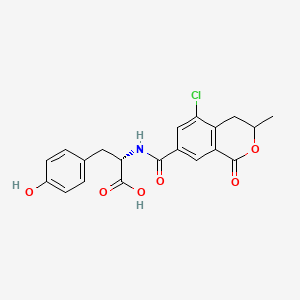



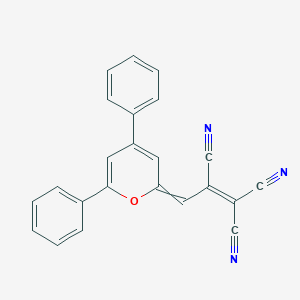
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
